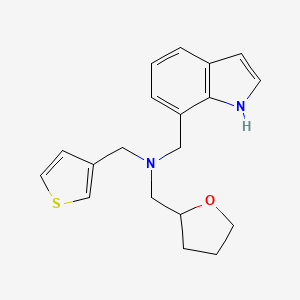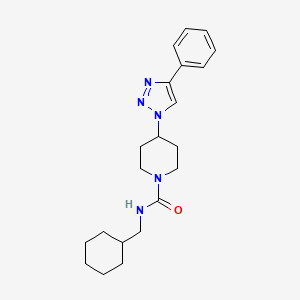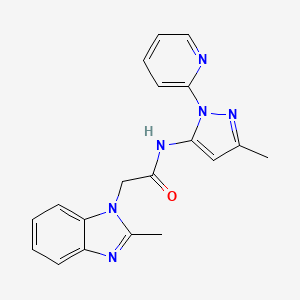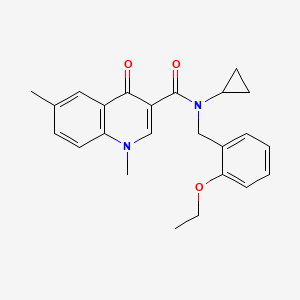![molecular formula C12H12F3NO2 B5900756 4-[2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B5900756.png)
4-[2-(trifluoromethyl)benzoyl]morpholine
Vue d'ensemble
Description
Synthesis Analysis
Morpholines, which are part of the structure of “4-[2-(trifluoromethyl)benzoyl]morpholine”, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Applications De Recherche Scientifique
Antiproliferative Activity in Cancer Research
- 4-Benzyl-morpholine-2-carboxylic acid derivatives, related to 4-[2-(trifluoromethyl)benzoyl]morpholine, have shown potential as antiproliferative agents against various types of neoplastic cells. These compounds exhibit significant anti-mitogenic activity and can induce cell cycle arrest and apoptosis in cancer cells (Al‐Ghorbani et al., 2017).
Synthesis of Copper Complexes
- N-Morpholine derivatives, closely related to this compound, have been synthesized and used to form copper complexes, which are important for electrochemical studies (Mohamadou et al., 1994).
Coordination with Nickel and Cobalt
- Similar compounds to this compound have been studied for their ability to form complexes with nickel and cobalt. These studies contribute to understanding the coordination chemistry of these metals (Déchamps-Olivier et al., 1996).
Antimicrobial Activity
- Fluorinated morpholine containing benzamide derivatives, similar in structure to this compound, have been synthesized and found to exhibit potent antifungal and antibacterial activities (Patharia et al., 2020).
Antitumor Activity
- Certain derivatives of this compound have demonstrated the capacity to inhibit the proliferation of cancer cell lines, showing promise in antitumor research (Ji et al., 2018).
Molecular Structure Studies
- The molecular structure of the benzonitrile compound closely related to this compound has been elucidated, providing insights into its chemical properties and potential applications (Fun et al., 2011).
Pharmacological Assessment
- Derivatives of morpholine, such as 2-aryl-4-(3-arylpropyl)morpholines, have been synthesized and assessed for their pharmacological effects. These compounds provide a basis for understanding the biological activities of related structures like this compound (Avramova et al., 1998).
Photoinitiator Research
- Morpholine derivatives have been used as photoinitiators, a role that compounds like this compound could potentially fulfill in the field of polymer science (Jian et al., 2016).
Propriétés
IUPAC Name |
morpholin-4-yl-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)10-4-2-1-3-9(10)11(17)16-5-7-18-8-6-16/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQMXQMYAMHEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-methyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5900685.png)




![2-{(3-ethoxybenzyl)[(2E)-3-(2-furyl)prop-2-en-1-yl]amino}ethanol](/img/structure/B5900723.png)
![3-(5-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5900734.png)
![(2E)-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-N-(pyridin-3-ylmethyl)pent-2-en-1-amine](/img/structure/B5900740.png)

![N-[2-(2-chlorophenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5900755.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]benzamide](/img/structure/B5900763.png)

![5-[2-(2,5-dimethylphenoxy)propanoyl]-3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5900786.png)
![N-[4-(2-{[2-(4,6-dimethylpyrimidin-2-yl)ethyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B5900788.png)
